CI-1040

Catalog No.
S548271
CAS No.
212631-79-3
M.F
C17H14ClF2IN2O2
M. Wt
478.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CI-1040

CAS Number

212631-79-3

Product Name

CI-1040

IUPAC Name

2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide

Molecular Formula

C17H14ClF2IN2O2

Molecular Weight

478.7 g/mol

InChI

InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24)

InChI Key

GFMMXOIFOQCCGU-UHFFFAOYSA-N

SMILES

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide, CI 1040, CI-1040, PD 184352, PD-184352, PD184352

Canonical SMILES

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl

Description

The exact mass of the compound 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide is 477.97565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CI-1040 is a small molecule that has been investigated for its potential to inhibit the growth of various cancers. Its mechanism of action involves targeting a cellular signaling pathway known as the Mitogen-Activated Protein Kinase (MAPK) pathway []. This pathway is involved in regulating cell growth and proliferation [].

Inhibition of MEK Proteins

CI-1040 acts as a specific inhibitor of MEK1 and MEK2, two enzymes within the MAPK pathway [, ]. By inhibiting these enzymes, CI-1040 disrupts the normal signaling cascade, potentially leading to the arrest of cell growth [, ].

CI-1040, also known as PD184352, is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK), specifically targeting MEK1 and MEK2. This compound belongs to the class of benzhydroxamate derivatives and is primarily known for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. The inhibition of this pathway by CI-1040 leads to significant effects on various cellular processes, including apoptosis and cell cycle regulation .

  • Oxidation: This can lead to the formation of hydroxylated metabolites.
  • Reduction: Reduction reactions may produce dehalogenated products.
  • Substitution: Substitution reactions at halogenated positions can yield various analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically performed under controlled conditions to optimize yield and selectivity .

CI-1040 exhibits significant biological activity through its mechanism of action as a noncompetitive MEK inhibitor. It effectively disrupts the MAPK/ERK signaling pathway, leading to:

  • Inhibition of Cell Proliferation: CI-1040 has been shown to inhibit proliferation in various cancer cell lines, including neuroblastoma and other solid tumors.
  • Induction of Apoptosis: The compound significantly enhances apoptosis in cancer cells by blocking cell cycle progression, particularly at the S phase .
  • Minimal Impact on Normal Cells: CI-1040 demonstrates selective toxicity towards cancer cells, sparing normal fibroblast cell lines .

The synthesis of CI-1040 involves a multi-step process that includes the formation of a benzhydroxamate derivative. Key steps in the synthesis are:

  • Reaction of 2-chloro-4-iodoaniline with cyclopropylmethanol to form an intermediate.
  • Subsequent reaction with 3,4-difluorobenzoyl chloride to yield the final product.

Industrial production methods mirror these synthetic routes but are scaled for efficiency and quality assurance using automated systems .

CI-1040 has been primarily explored for its potential therapeutic applications in oncology. Its main applications include:

  • Cancer Treatment: As a MEK inhibitor, CI-1040 is investigated for treating various cancers, including non-small-cell lung cancer, breast cancer, colon cancer, and pancreatic cancer.
  • Combination Therapy: It is often studied in combination with other therapeutic agents to enhance anti-cancer efficacy .

Studies have shown that CI-1040 interacts with several biological targets beyond MEK1 and MEK2. Notably:

  • Enhanced Efficacy in Mutant Backgrounds: The presence of specific mutations (e.g., B-Raf mutation V600E) can increase the efficacy of CI-1040.
  • Combination with Other Inhibitors: Research indicates that combining CI-1040 with other inhibitors can synergistically enhance anti-tumor effects .

Several compounds share structural or functional similarities with CI-1040. These include:

Compound NameMechanismUnique Features
TrametinibMEK inhibitorApproved for melanoma treatment
CobimetinibMEK inhibitorUsed in combination with vemurafenib
SelumetinibMEK inhibitorInvestigated for various solid tumors

CI-1040 is distinguished by its specific selectivity for MEK1 and MEK2 and its unique metabolic pathways that may influence its therapeutic efficacy compared to these similar compounds .

IUPAC Name and Molecular Formula

CI-1040, also known as PD-184352, is systematically named 2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide under IUPAC nomenclature. Its molecular formula is C₁₇H₁₄ClF₂IN₂O₂, with a molecular weight of 478.66 g/mol. The structure features a diphenylamine core substituted with chlorine and iodine on one aromatic ring, and fluorine atoms on the adjacent benzamide moiety. A cyclopropylmethoxy group is attached via an amide bond, contributing to its allosteric binding to MEK1/2.

Stereochemical Properties and Isomerism

CI-1040 is achiral, as confirmed by its absence of stereocenters in the crystallographic structure. The planar arrangement of substituents on the diphenylamine core eliminates the possibility of geometric isomerism. Computational analyses of its 3D conformation reveal no energetically favorable stereoisomers under physiological conditions.

Synthesis and Optimization Pathways

Benzhydroxamate Ester Derivative Synthesis

CI-1040 was derived from anthranilic acid precursors through a multi-step synthesis:

  • Coupling: 2-Amino-3,4-difluorobenzoic acid reacts with 2-chloro-4-iodoaniline to form the diphenylamine backbone.
  • Esterification: The carboxylic acid group is converted to a benzhydroxamate ester using cyclopropylmethoxyamine.
  • Purification: Recrystallization from ethanol-water yields the final compound with ≥98% purity.

Key intermediates were optimized for solubility and metabolic stability, with the hydroxamate ester moiety critical for MEK binding.

Structure-Activity Relationship (SAR) Studies

SAR studies focused on three regions (Table 1):

RegionModificationImpact
Aromatic Ring ASubstitution with Cl/IEnhanced MEK1 affinity (IC₅₀: 17 nM)
Benzamide CoreFluorination at C3/C4Improved cellular permeability
Side ChainCyclopropylmethoxy vs. linear alkoxyReduced off-target kinase activity

Replacing the hydroxamate ester with polar groups (e.g., hydroxyalkyl) improved solubility but reduced potency, underscoring the ester’s role in allosteric inhibition.

Physicochemical Properties

Solubility and Partition Coefficients

CI-1040 exhibits poor aqueous solubility (2.08 mg/mL in corn oil) but high solubility in DMSO (≥100 mg/mL). Its experimental logP (3.2) suggests moderate lipophilicity, consistent with its ability to penetrate cell membranes. The partition coefficient was calculated using the formula:
$$
\log P = \frac{\text{[CI-1040]}{octanol}}{\text{[CI-1040]}{water}}
$$
This property aligns with its oral bioavailability in preclinical models.

Stability Under Physiological Conditions

CI-1040 undergoes rapid hydrolysis of the hydroxamate ester in vivo, yielding a carboxylic acid metabolite with reduced MEK affinity. In plasma, its half-life is 2.3 hours (rat) and 5 hours (dog), necessitating frequent dosing in clinical trials. Degradation is accelerated in acidic environments (e.g., gastric fluid), limiting its utility as an oral agent.

Tables
Table 1: Key SAR Findings in CI-1040 Development

Structural FeatureOptimization StrategyBiological Outcome
Diphenylamine coreHalogen substitution (Cl, I)Increased MEK1 binding affinity
Benzamide fluorinationAddition of F at C3/C4Enhanced cellular uptake
Cyclopropylmethoxy side chainReplacement of linear alkoxy groupsImproved kinase selectivity and solubility

Table 2: Physicochemical Profile of CI-1040

PropertyValue
Molecular Weight478.66 g/mol
Solubility (DMSO)≥100 mg/mL
logP3.2
Plasma Stability (t₁/₂)2.3–5 hours (species-dependent)

Dose-Dependent Inhibition in Cancer Cell Lines

Comprehensive preclinical evaluation has demonstrated that two-(two-chloro-four-iodophenylamino)-N-cyclopropylmethoxy-three,four-difluorobenzamide exhibits potent dose-dependent antiproliferative activity across multiple cancer cell line models. The compound demonstrates significant variability in sensitivity patterns that correlate with specific molecular characteristics of the target cells [1] [2] [3].

In papillary thyroid carcinoma models, dose-response studies reveal marked differences based on underlying genetic alterations. Cell lines harboring v-Raf murine sarcoma viral oncogene homolog B mutations demonstrate enhanced sensitivity with half-maximal inhibitory concentration values of 0.052 micrometers, while those carrying rearranged during transfection/papillary thyroid carcinoma rearrangements exhibit reduced sensitivity requiring 1.1 micrometers for equivalent growth inhibition [2]. This twenty-fold difference in sensitivity directly correlates with the degree of mitogen-activated protein kinase pathway activation in these cellular models.

Cancer Type/Cell LineIC50 Value (μM)Growth Inhibition (%)Reference
Papillary Thyroid Carcinoma (BRAF mutant)0.05290% at 0.5 μM [2]
Papillary Thyroid Carcinoma (RET/PTC1)1.186% at 10 μM [2]
Acute Myeloid Leukemia (U-937)5-20 (concentration range)72.5% at 20 μM (72h) [4]
Thyroid Cancer (C643)0.76 ± 0.13Variable [3]
Thyroid Cancer (TPC1)0.69 ± 0.09Variable [3]
Thyroid Cancer (BCPAP)0.55 ± 0.09Variable [3]

Acute myeloid leukemia cell line U-937 demonstrates concentration-dependent growth inhibition with measurable effects beginning at 5 micrometers and achieving 72.5% growth inhibition at 20 micrometers after 72 hours of treatment [4] [5]. The antiproliferative response in these hematological malignancy models follows a time-dependent pattern, with initial modest effects at 24 hours progressing to substantial growth suppression by 72 hours of continuous exposure.

Multiple thyroid cancer cell lines including C643, TPC1, and BCPAP exhibit comparable sensitivity profiles with half-maximal inhibitory concentration values ranging from 0.55 to 0.76 micrometers [3]. These values align closely with the enzymatic half-maximal inhibitory concentration of 0.017 micrometers observed against purified mitogen-activated protein kinase kinase 1, indicating that cellular antiproliferative effects directly reflect target engagement [2].

Large-scale screening across 917 diverse cancer cell lines reveals a broad range of sensitivity from 0.0381 to 313 micrometers, with a geometric mean of 8.75 micrometers [6]. This extensive variability underscores the importance of molecular stratification in predicting therapeutic response, with v-Raf murine sarcoma viral oncogene homolog B mutant cell lines consistently demonstrating enhanced sensitivity compared to wild-type counterparts [7].

Apoptosis Induction via PUMA Upregulation

The compound demonstrates significant pro-apoptotic activity through activation of the p53 upregulated modulator of apoptosis pathway, representing a critical mechanism underlying its therapeutic efficacy [4] [5] [8]. This apoptotic response exhibits both dose-dependent and time-dependent characteristics across multiple cancer cell types.

Cell Line/ModelTreatment ConcentrationTime PointApoptosis Rate (%)PUMA UpregulationReference
U-937 (AML)5 μM72 hours28.6Yes (dose-dependent) [4]
U-937 (AML)20 μM48 hours37.5Yes (dose-dependent) [4]
U-937 (AML)20 μM72 hours61.7Yes (dose-dependent) [4]
Papillary Thyroid Carcinoma (BRAF)0.5 μM3-4 daysSignificant increaseNot specifically tested [2]
Papillary Thyroid Carcinoma (RET/PTC1)10 μM3-4 daysSignificant increaseNot specifically tested [2]

In acute myeloid leukemia U-937 cells, treatment induces dose-dependent upregulation of p53 upregulated modulator of apoptosis messenger ribonucleic acid and protein levels [4]. The apoptotic response demonstrates temporal progression, with 5 micrometers treatment achieving 28.6% apoptosis at 72 hours, while 20 micrometers treatment produces 37.5% apoptosis at 48 hours and 61.7% apoptosis at 72 hours [4]. Importantly, small interfering ribonucleic acid-mediated knockdown of p53 upregulated modulator of apoptosis significantly inhibits both apoptosis induction and proliferation inhibition, confirming the critical role of this pathway in mediating therapeutic effects [5].

The mechanism operates independently of p53 status, as demonstrated by comparable apoptotic responses in cells with wild-type p53 knockdown [4]. This p53-independent activation of p53 upregulated modulator of apoptosis suggests involvement of alternative transcriptional regulators, potentially including forkhead box O3a, which has been implicated in p53-independent p53 upregulated modulator of apoptosis gene regulation [8].

Papillary thyroid carcinoma models demonstrate significant apoptosis induction following treatment, with v-Raf murine sarcoma viral oncogene homolog B mutant cells showing apoptotic markers including cleaved caspase-9, caspase-3, and poly adenosine diphosphate ribose polymerase after 3-4 days of treatment [2]. Terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick end labeling assays confirm substantial apoptotic cell populations in both v-Raf murine sarcoma viral oncogene homolog B mutant and rearranged during transfection/papillary thyroid carcinoma rearrangement-positive cell lines.

The apoptotic response involves activation of the intrinsic mitochondrial pathway, with upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors including myeloid cell leukemia 1 [8] [9]. This multifaceted approach to apoptosis induction contributes to the sustained therapeutic effects observed across diverse cancer cell types and represents a key mechanism distinguishing this compound from cytostatic growth inhibitors.

In Vivo Tumor Model Applications

Xenograft Studies in Colorectal and Pancreatic Cancers

Extensive in vivo evaluation across multiple xenograft models demonstrates significant antitumor activity with particular efficacy in colorectal and pancreatic cancer models [1] [10] [11]. These studies provide critical translational evidence supporting the therapeutic potential observed in cellular systems.

Cancer ModelTreatment DoseTreatment DurationTumor Volume Reduction (%)Statistical SignificanceReference
Papillary Thyroid (BRAF mutant)300 mg/kg/day3 weeks31.3p<0.001 [2]
Papillary Thyroid (RET/PTC1)300 mg/kg/day3 weeks47.5p=0.004 [2]
Human Pancreatic Cancer (BxPc-3)Not specifiedVariable60% complete response rateNot specified [10]
Human Pancreatic Cancer (MIA PaCa-2)Not specifiedVariable60% complete response rateNot specified [10]
Colon Cancer (C26)VariableVariable79% growth inhibitionSignificant [12]
Colorectal PDX Models (KRAS mutant)VariableVariableObjective responsesSignificant [11]

In human pancreatic cancer xenograft models utilizing BxPc-3 and MIA PaCa-2 cell lines, treatment achieved remarkable 60% complete response rates [10]. These pancreatic cancer models represent particularly aggressive tumor types with historically poor therapeutic responses, making these results especially significant for clinical translation. The complete responses observed suggest that the compound can achieve not merely growth inhibition but actual tumor regression in appropriate molecular contexts.

Colorectal cancer studies using the murine colon 26 carcinoma model demonstrate up to 79% growth inhibition without observable toxicity [12]. The correlation between tumor growth inhibition and reduction in phosphorylated extracellular signal-regulated kinase levels in excised tumors confirms target engagement in vivo and validates the mechanism of action observed in cellular studies. These findings establish a clear pharmacodynamic relationship between target inhibition and therapeutic efficacy.

Patient-derived xenograft models of colorectal cancer with Kirsten rat sarcoma viral oncogene homolog mutations demonstrate objective responses when treated with the compound, either alone or in combination with cyclin-dependent kinase 4/6 inhibitors [11]. These patient-derived models represent more clinically relevant systems than traditional cell line-derived xenografts, providing stronger evidence for potential clinical efficacy. The responses observed in Kirsten rat sarcoma viral oncogene homolog mutant models are particularly significant given the clinical challenge of targeting this patient population.

Thyroid cancer xenograft studies using an orthotopic implantation model demonstrate differential responses based on underlying genetic alterations [2]. Tumors derived from rearranged during transfection/papillary thyroid carcinoma 1 rearrangement-positive cells show 47.5% volume reduction compared to 31.3% reduction in v-Raf murine sarcoma viral oncogene homolog B mutant tumors after three weeks of treatment at 300 milligrams per kilogram daily. These differential responses mirror the sensitivity patterns observed in cellular studies and support molecular stratification approaches for clinical development.

The therapeutic window observed across multiple xenograft models indicates favorable tolerability profiles, with effective antitumor doses well below those causing observable toxicity [2] [12]. This separation between efficacy and toxicity represents a critical parameter for clinical translation and suggests potential for combination approaches with other targeted agents.

Angiogenesis Suppression in FGF-Driven Models

The compound demonstrates significant anti-angiogenic properties through modulation of fibroblast growth factor signaling pathways and direct effects on tumor vasculature [13] [14] [15]. These effects represent an important component of the overall antitumor mechanism, complementing direct cytotoxic and cytostatic effects on cancer cells.

Study ModelCI-1040 Concentration/DoseEffect on AngiogenesisMechanismReference
Co-culture Angiogenesis Assay0.10 ± 0.04 μMInhibition of tube formationERK-MAPK signaling inhibition [15]
Hepatocellular Carcinoma Xenografts10 mg/kg/day (combination)Reduced microvessel densityEnhanced anti-angiogenic effects [13]
Tumor Vasculature AnalysisVariableDecreased vascular signalsVessel patency reduction [13]
FGF Signaling Pathway StudiesVariableModulation of FGF-mediated responsesERK pathway modulation [14]

High-content co-culture angiogenesis assays utilizing human telomerase reverse transcriptase-immortalized mesenchymal stem cells and green fluorescent protein-expressing aortic endothelial cells demonstrate potent anti-angiogenic activity with a half-maximal inhibitory concentration of 0.10 ± 0.04 micrometers [15]. This value closely parallels the antiproliferative concentrations observed in cancer cell lines, indicating that anti-angiogenic effects occur within therapeutically relevant concentration ranges.

In hepatocellular carcinoma xenograft models, combination treatment significantly reduces tumor microvessel density as assessed by CD31 immunohistochemical staining [13]. This reduction in vascular density correlates with enhanced therapeutic efficacy, suggesting that anti-angiogenic effects contribute meaningfully to overall antitumor activity. Sonographic evaluation reveals virtually undetectable vascular signals in tumors from treated animals, confirming substantial impairment of tumor blood supply.

The mechanism of angiogenesis suppression involves modulation of fibroblast growth factor receptor signaling pathways [14]. Fibroblast growth factor signaling normally promotes angiogenesis through extracellular signal-regulated kinase pathway activation, and mitogen-activated protein kinase kinase inhibition disrupts this pro-angiogenic cascade. This represents a downstream convergence point where multiple growth factor pathways can be simultaneously targeted through a single therapeutic intervention.

Terminal deoxynucleotidyl transferase deoxyuridine triphosphate nick end labeling assays in treated xenografts demonstrate increased apoptotic tumor cells, which correlates with reduced vessel patency and increased extracellular matrix modifications [13]. These findings suggest that anti-angiogenic effects contribute to a hostile tumor microenvironment that promotes cancer cell death while simultaneously limiting nutrient and oxygen delivery.

The anti-angiogenic properties demonstrate particular relevance in fibroblast growth factor-driven tumor models, where constitutive activation of fibroblast growth factor receptor signaling promotes aggressive angiogenesis [14]. By targeting the downstream extracellular signal-regulated kinase pathway, the compound effectively disrupts fibroblast growth factor-mediated angiogenic responses regardless of the specific upstream fibroblast growth factor receptor alterations present in individual tumors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

477.97566 g/mol

Monoisotopic Mass

477.97566 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3K9Y00J04

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

212631-79-3

Wikipedia

Ci-1040

Dates

Last modified: 08-15-2023
1: Ou DL, Shen YC, Liang JD, Liou JY, Yu SL, Fan HH, Wang DS, Lu YS, Hsu C, Cheng AL. Induction of Bim expression contributes to the antitumor synergy between sorafenib and mitogen-activated protein kinase/extracellular signal-regulated kinase kinase inhibitor CI-1040 in hepatocellular carcinoma. Clin Cancer Res. 2009 Sep 15;15(18):5820-8. Epub 2009 Sep 8. PubMed PMID: 19737956.
2: Henderson YC, Ahn SH, Clayman GL. Inhibition of the growth of papillary thyroid carcinoma cells by CI-1040. Arch Otolaryngol Head Neck Surg. 2009 Apr;135(4):347-54. PubMed PMID: 19380355.
3: Barrett SD, Bridges AJ, Dudley DT, Saltiel AR, Fergus JH, Flamme CM, Delaney AM, Kaufman M, LePage S, Leopold WR, Przybranowski SA, Sebolt-Leopold J, Van Becelaere K, Doherty AM, Kennedy RM, Marston D, Howard WA Jr, Smith Y, Warmus JS, Tecle H. The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorg Med Chem Lett. 2008 Dec 15;18(24):6501-4. Epub 2008 Oct 15. PubMed PMID: 18952427.
4: Liu D, Liu Z, Jiang D, Dackiw AP, Xing M. Inhibitory effects of the mitogen-activated protein kinase kinase inhibitor CI-1040 on the proliferation and tumor growth of thyroid cancer cells with BRAF or RAS mutations. J Clin Endocrinol Metab. 2007 Dec;92(12):4686-95. Epub 2007 Oct 2. PubMed PMID: 17911174.
5: Martin L. PD184352 releases the regular hypoxic reversible DNA replication arrest in T24 cells. J Biochem Mol Biol. 2007 Nov 30;40(6):895-8. PubMed PMID: 18047784.
6: Hidalgo M, Amador ML, Jimeno A, Mezzadra H, Patel P, Chan A, Nielsen ME, Maitra A, Altiok S. Assessment of gefitinib- and CI-1040-mediated changes in epidermal growth factor receptor signaling in HuCCT-1 human cholangiocarcinoma by serial fine needle aspiration. Mol Cancer Ther. 2006 Jul;5(7):1895-903. PubMed PMID: 16891476.
7: Mattingly RR, Kraniak JM, Dilworth JT, Mathieu P, Bealmear B, Nowak JE, Benjamins JA, Tainsky MA, Reiners JJ Jr. The mitogen-activated protein kinase/extracellular signal-regulated kinase kinase inhibitor PD184352 (CI-1040) selectively induces apoptosis in malignant schwannoma cell lines. J Pharmacol Exp Ther. 2006 Jan;316(1):456-65. Epub 2005 Oct 20. PubMed PMID: 16239399.
8: Lorusso PM, Adjei AA, Varterasian M, Gadgeel S, Reid J, Mitchell DY, Hanson L, DeLuca P, Bruzek L, Piens J, Asbury P, Van Becelaere K, Herrera R, Sebolt-Leopold J, Meyer MB. Phase I and pharmacodynamic study of the oral MEK inhibitor CI-1040 in patients with advanced malignancies. J Clin Oncol. 2005 Aug 10;23(23):5281-93. Epub 2005 Jul 11. PubMed PMID: 16009947.
9: Wang Y, Van Becelaere K, Jiang P, Przybranowski S, Omer C, Sebolt-Leopold J. A role for K-ras in conferring resistance to the MEK inhibitor, CI-1040. Neoplasia. 2005 Apr;7(4):336-47. PubMed PMID: 15967111; PubMed Central PMCID: PMC1501146.
10: McDaid HM, Lopez-Barcons L, Grossman A, Lia M, Keller S, Pérez-Soler R, Horwitz SB. Enhancement of the therapeutic efficacy of taxol by the mitogen-activated protein kinase kinase inhibitor CI-1040 in nude mice bearing human heterotransplants. Cancer Res. 2005 Apr 1;65(7):2854-60. PubMed PMID: 15805287.

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